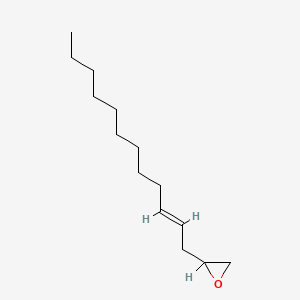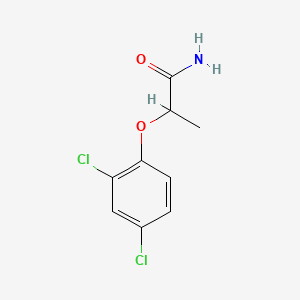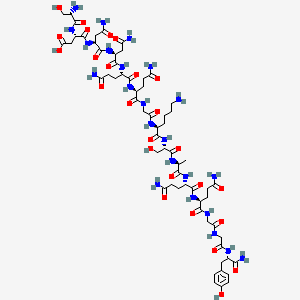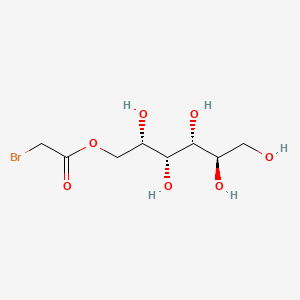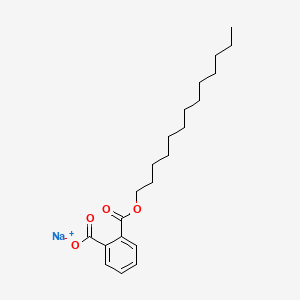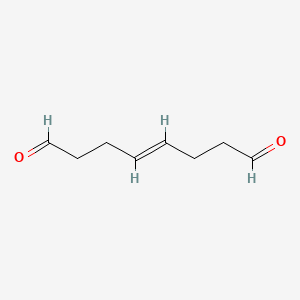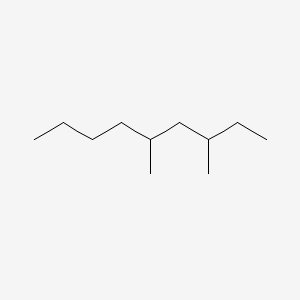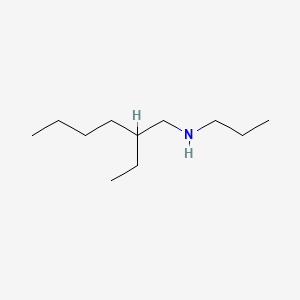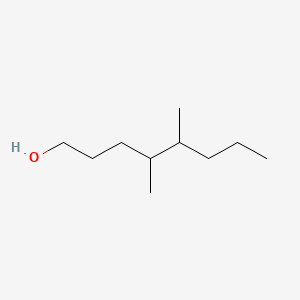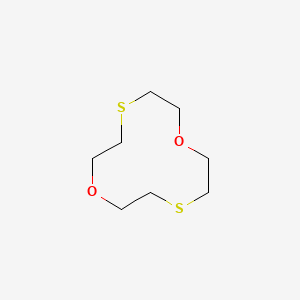
1,7-Dioxa-4,10-dithiacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dioxa-4,10-dithiacyclododecane es un compuesto macrocíclico con la fórmula molecular C₈H₁₆O₂S₂. Es un miembro de los éteres dioxaditiacrown, que son conocidos por su capacidad para formar complejos estables con varios iones metálicos. Este compuesto es de gran interés en el campo de la química debido a su estructura y propiedades únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
1,7-Dioxa-4,10-dithiacyclododecane se puede sintetizar mediante varios métodos. Un enfoque común implica la ciclación de dietilenglicol con 1,2-etanodiol bajo condiciones ácidas. La reacción generalmente requiere un catalizador como el ácido p-toluensulfónico y se lleva a cabo a temperaturas elevadas para facilitar la formación del anillo macrocíclico.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, los principios generales de la síntesis macrocíclica se pueden aplicar. Estos métodos a menudo implican el uso de materiales de partida de alta pureza y condiciones de reacción controladas para garantizar la formación eficiente del producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
1,7-Dioxa-4,10-dithiacyclododecane experimenta varias reacciones químicas, que incluyen:
Oxidación: Los átomos de azufre en el compuesto se pueden oxidar para formar sulfoxidos o sulfonas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde los átomos de azufre son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico para oxidar los átomos de azufre.
Sustitución: Los nucleófilos como los haluros o los tiolato se pueden utilizar en reacciones de sustitución, a menudo en condiciones básicas.
Principales productos formados
Oxidación: Los principales productos de la oxidación son los sulfoxidos y las sulfonas.
Sustitución: Los principales productos de las reacciones de sustitución dependen del nucleófilo utilizado, pero normalmente implican la sustitución de átomos de azufre por otros grupos funcionales.
Aplicaciones Científicas De Investigación
1,7-Dioxa-4,10-dithiacyclododecane tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como ligando en la química de coordinación para formar complejos estables con iones metálicos
Biología: La capacidad del compuesto para unirse a iones metálicos lo hace útil en estudios biológicos, particularmente en la comprensión del transporte y almacenamiento de iones metálicos en sistemas biológicos.
Medicina: Se está investigando el posible uso de this compound y sus derivados en sistemas de administración de fármacos, donde se puede aprovechar su capacidad para formar complejos con iones metálicos para dirigirse a tejidos o células específicos.
Industria: El compuesto se utiliza en el desarrollo de sensores y procesos de separación, donde se puede utilizar su unión selectiva a iones metálicos.
Mecanismo De Acción
El mecanismo por el cual 1,7-Dioxa-4,10-dithiacyclododecane ejerce sus efectos se debe principalmente a su capacidad para formar complejos estables con iones metálicos. Los átomos de oxígeno y azufre en el anillo macrocíclico actúan como átomos donantes, coordinándose con iones metálicos para formar quelatos estables. Esta coordinación puede influir en la reactividad y las propiedades de los iones metálicos, haciendo que el compuesto sea útil en diversas aplicaciones.
Comparación Con Compuestos Similares
1,7-Dioxa-4,10-dithiacyclododecane se puede comparar con otros compuestos similares, como:
1,4-Dioxa-7,10-dithiacyclododecane: Este compuesto tiene una estructura similar pero difiere en la posición de los átomos de oxígeno y azufre.
Éteres Dithia-12-crown-4: Estos compuestos tienen una estructura macrocíclica similar pero con diferentes tamaños de anillo y grupos funcionales.
Unicidad
La singularidad de this compound radica en su disposición específica de átomos de oxígeno y azufre, lo que le permite formar complejos particularmente estables con ciertos iones metálicos. Esta propiedad lo hace valioso en aplicaciones donde se requiere una unión selectiva de iones metálicos.
Conclusión
This compound es un compuesto macrocíclico versátil con un potencial significativo en varios campos de la investigación científica y la industria. Su estructura única y su capacidad para formar complejos estables con iones metálicos lo convierten en una herramienta valiosa en química, biología, medicina y aplicaciones industriales. Es probable que futuras investigaciones sobre sus propiedades y aplicaciones arrojen nuevos y emocionantes descubrimientos.
Propiedades
Número CAS |
294-95-1 |
|---|---|
Fórmula molecular |
C8H16O2S2 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
1,7-dioxa-4,10-dithiacyclododecane |
InChI |
InChI=1S/C8H16O2S2/c1-5-11-7-3-10-4-8-12-6-2-9-1/h1-8H2 |
Clave InChI |
ANWGCVKFPKDUBI-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCOCCSCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



